molecular formula C5H12ClNO2S B2381330 2-Amino-3-methylsulfanylbutanoic acid;hydrochloride CAS No. 2381-79-5

2-Amino-3-methylsulfanylbutanoic acid;hydrochloride

Cat. No. B2381330
CAS RN: 2381-79-5
M. Wt: 185.67
InChI Key: CQXQDKSWQPIEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-methylsulfanylbutanoic acid hydrochloride, also known as 2-amino-3-(methylthio)butanoic acid hydrochloride, is a chemical compound with the CAS Number: 2381-79-5 . It has a molecular weight of 185.67 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11NO2S.ClH/c1-3(9-2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

  • Synthesis of β-Hydroxy-α-amino Acids

    • 2-Amino-3-methylsulfanylbutanoic acid hydrochloride plays a role in the synthesis of various β-hydroxy-α-amino acids, which are important in chemical synthesis. This process involves the preparation of diastereoisomers of 2-amino-3-hydroxybutanoic acid from enantiopure α-hydroxy-β-amino esters through a series of reactions including aminohydroxylation, oxidation, and diastereoselective reduction (Davies et al., 2013).
  • Synthesis of 3,4-Disubstituted 4-Aminobutanoic Acids

    • The compound is used in the synthesis of 3,4-disubstituted aminobutyric acids, which are of interest due to their pharmacological properties. The process includes the hydrolysis of oxopyrrolidinecarboxylic acids, resulting in targeted γ-aminobutyric acid hydrochlorides (Vasil'eva et al., 2016).
  • Study of Palladium(II) Coordination Compounds

    • Research includes studying the interaction of 2-aminooxypropanoic acid and its derivatives, including hydrochlorides, with palladium(II). These studies help in understanding the chelating and coordinating behavior of such compounds with metals, which is significant in inorganic chemistry and catalysis (Warnke & Trojanowska, 1993).
  • Oxazoline-Oxazinone Oxidative Rearrangement

    • The compound is utilized in the stereoselective synthesis of fluorinated amino acids, a process important for creating novel compounds with potential pharmaceutical applications. The synthesis starts from trifluoro-3-methylbutanoic acid and involves several steps including oxidative rearrangement (Pigza et al., 2009).
  • Diastereoselective Alkylation

    • This process involves the use of 3-aminobutanoic acids, which can be synthesized using derivatives of 2-amino-3-methylsulfanylbutanoic acid. Diastereoselective alkylation is a critical reaction in organic chemistry for creating stereochemically complex molecules (Estermann & Seebach, 1988).
  • Tetrazole-Containing Derivatives Synthesis

    • 4-Amino-3-phenylbutanoic acid, a derivative, is used to prepare tetrazole-containing derivatives. This illustrates the compound's utility in the synthesis of complex organic molecules with potential applications in drug design and materials science (Putis et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-3-methylsulfanylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-3(9-2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXQDKSWQPIEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)SC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methylsulfanylbutanoic acid;hydrochloride

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